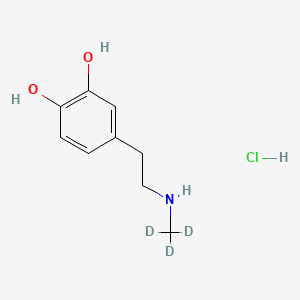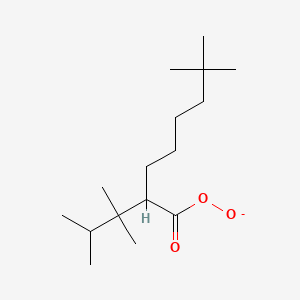![molecular formula C16H19ClFN3O4 B589928 7H-吡啶并[1,2,3-de]-1,4-苯并噁嗪-6-羧酸, 9-氟-2,3-二氢-3-甲基-10-[[2-(甲基氨基)乙基]氨基]-7-氧代-, 盐酸盐 (1:1), (3S)- CAS No. 1346603-62-0](/img/structure/B589928.png)
7H-吡啶并[1,2,3-de]-1,4-苯并噁嗪-6-羧酸, 9-氟-2,3-二氢-3-甲基-10-[[2-(甲基氨基)乙基]氨基]-7-氧代-, 盐酸盐 (1:1), (3S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Desethylene Levofloxacin Hydrochloride: is a derivative of levofloxacin, a broad-spectrum antibiotic belonging to the fluoroquinolone class. This compound is often studied as an impurity or degradation product of levofloxacin, which is widely used to treat various bacterial infections .
科学研究应用
N,N’-Desethylene Levofloxacin Hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of levofloxacin.
Biology: Investigated for its biological activity and potential effects on bacterial cells.
Medicine: Studied as an impurity in pharmaceutical formulations to ensure the safety and efficacy of levofloxacin-based drugs.
Industry: Used in quality control processes to monitor the purity of levofloxacin products
作用机制
Target of Action
N,N’-Desethylene Levofloxacin Hydrochloride, also known as the (3S)-isomer of 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, is a fluoroquinolone antibiotic . Its primary targets are bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
The compound interacts with its targets by inhibiting the supercoiling activity of bacterial DNA gyrase, thereby halting DNA replication . This interaction disrupts the bacterial cell’s ability to replicate and repair its DNA, leading to cell death .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV affects the DNA replication pathway in bacteria . This disruption prevents the bacteria from multiplying and repairing their DNA, leading to cell death .
Pharmacokinetics
It is known that the compound is a photodegradation product of levofloxacin , suggesting that it may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties to Levofloxacin
Result of Action
The result of N,N’-Desethylene Levofloxacin Hydrochloride’s action is the death of bacterial cells . By inhibiting key enzymes involved in DNA replication and repair, the compound prevents the bacteria from multiplying and repairing their DNA, leading to cell death .
生化分析
Biochemical Properties
N,N’-Desethylene Levofloxacin Hydrochloride interacts with various enzymes and proteins in biochemical reactions . It is involved in the inhibition of two key bacterial enzymes: DNA gyrase and topoisomerase IV . These interactions are crucial for its antibacterial activity.
Cellular Effects
N,N’-Desethylene Levofloxacin Hydrochloride has significant effects on various types of cells and cellular processes . It influences cell function by inhibiting bacterial DNA synthesis and replication, thereby exerting its antibacterial effects .
Molecular Mechanism
The molecular mechanism of N,N’-Desethylene Levofloxacin Hydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It exerts its effects at the molecular level by inhibiting bacterial DNA gyrase and topoisomerase IV .
Temporal Effects in Laboratory Settings
The effects of N,N’-Desethylene Levofloxacin Hydrochloride change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of N,N’-Desethylene Levofloxacin Hydrochloride vary with different dosages in animal models
Metabolic Pathways
N,N’-Desethylene Levofloxacin Hydrochloride is involved in several metabolic pathways It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Desethylene Levofloxacin Hydrochloride typically involves the removal of ethylene groups from levofloxacin. This process can be achieved through various chemical reactions, including hydrolysis and oxidation .
Industrial Production Methods: Industrial production of N,N’-Desethylene Levofloxacin Hydrochloride is not as common as the production of levofloxacin itself. it can be produced in controlled laboratory settings for research purposes. The compound is usually synthesized in small quantities and requires precise reaction conditions, including specific temperatures and pH levels .
化学反应分析
Types of Reactions: N,N’-Desethylene Levofloxacin Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles/Electrophiles: Halides, amines, and other organic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce more hydrogenated forms .
相似化合物的比较
Levofloxacin: The parent compound, widely used as an antibiotic.
Ofloxacin: Another fluoroquinolone antibiotic, similar in structure and function to levofloxacin.
Ciprofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.
Moxifloxacin: A third-generation fluoroquinolone with enhanced activity against gram-positive bacteria
Uniqueness: N,N’-Desethylene Levofloxacin Hydrochloride is unique due to its specific structural modifications, which make it an important compound for studying the stability and degradation of levofloxacin. Its presence as an impurity can provide valuable insights into the quality control of levofloxacin-based pharmaceuticals .
属性
IUPAC Name |
(2S)-7-fluoro-2-methyl-6-[2-(methylamino)ethylamino]-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4.ClH/c1-8-7-24-15-12(19-4-3-18-2)11(17)5-9-13(15)20(8)6-10(14(9)21)16(22)23;/h5-6,8,18-19H,3-4,7H2,1-2H3,(H,22,23);1H/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUXHIUSNKPZPM-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCNC)F)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCNC)F)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1,1'-[Pentane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B589865.png)
